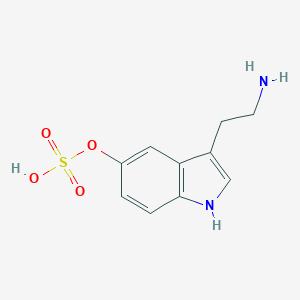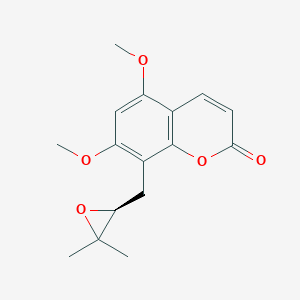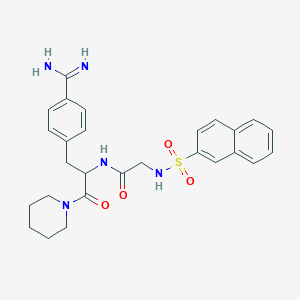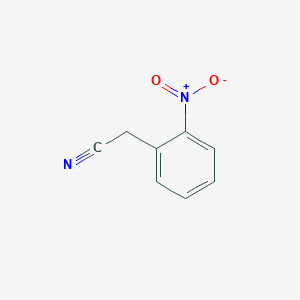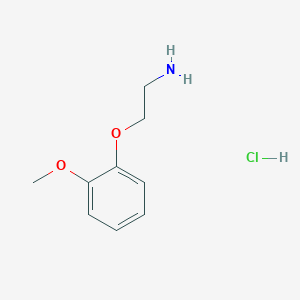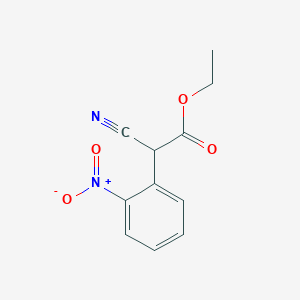
Ethyl 2-cyano-2-(2-nitrophenyl)acetate
概要
説明
Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a chemical compound utilized in various organic synthesis processes. It is known for its reactivity and serves as a building block for hydroxamic acids, ureas, and other nitrogen-containing compounds, contributing to the development of novel organic molecules.
Synthesis Analysis
The synthesis of derivatives similar to ethyl 2-cyano-2-(2-nitrophenyl)acetate involves processes like the Lossen rearrangement, which enables the conversion of carboxylic acids into ureas without racemization under milder conditions. This synthesis pathway highlights the compound's utility in producing hydroxamic acids and ureas efficiently (Thalluri et al., 2014).
Molecular Structure Analysis
Crystal and molecular structure analysis of related compounds demonstrates the influence of steric and electronic effects on bond parameters and special spectroscopy information. For instance, the molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate was determined, offering insights into the effects of substitution patterns on molecular conformation (Jia Zhi, 1996).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(2-nitrophenyl)acetate participates in a variety of chemical reactions, contributing to the synthesis of complex molecules. For example, it can be used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual GK and PPARγ activators, showcasing its versatility in medicinal chemistry applications (Altowyan et al., 2022).
Physical Properties Analysis
The physical properties of ethyl 2-cyano-2-(2-nitrophenyl)acetate derivatives are closely related to their crystal and molecular structures. The analysis of these properties includes crystallography and spectroscopy, providing detailed information on the compound's arrangement and interactions at the molecular level (Nesterov et al., 2001).
Chemical Properties Analysis
Ethyl 2-cyano-2-(2-nitrophenyl)acetate's chemical properties, such as reactivity with nucleophiles and electrophiles, are key to its utility in organic synthesis. Studies on related compounds have revealed insights into reaction mechanisms and catalysis, enhancing the understanding of its chemical behavior and applications in synthesis (Seino et al., 2017).
科学的研究の応用
It is used for the selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous media (Bellamy & Ou, 1984).
The compound is employed to study the influence of steric and electronic effects on bond parameters and provides special spectroscopy information (Jia Zhi, 1996).
It is useful in producing various methylene compounds from 2-nitronaphthalenes (Tomioka, Miyake, & Yamazaki, 1981).
The compound assists in forming dihydro derivatives and vinylogues in high yields (Harisha et al., 2016).
It is used in the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton (Hartenstein & Sicker, 1993).
Ethyl 2-cyano-2-(2-nitrophenyl)acetate is involved in synthesizing dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates (Yavari, Nasiri, & Djahaniani, 2005).
It is instrumental in the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
The compound is an intermediate in the development of aurora 2 kinase inhibitors (Xu et al., 2015).
It is used in the production of oxindole derivatives from o-chlor-nitrobenzols and cyanoacetate or malonate solutions (Grob & Weißbach, 1961).
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate variant is used for the synthesis of ureas from carboxylic acids, offering an environmentally friendly and cost-effective approach (Thalluri, Manne, Dev, & Mandal, 2014).
It retards vinyl polymerization by forming polymer alkoxyradicals and a nitroso compound (Inamoto, 1958).
Ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate, a similar compound, is a versatile building block for the synthesis of bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
Ethyl 2-cyano-2-(2-nitrophenyl)acetate exhibits anticancer activity and antioxidant properties (Sayed et al., 2021).
The hydrolysis of α-nitrophenyl acetate, a related process, is important for esters containing a reasonably strong acid and is catalyzed by imidazole (Bender & Turnquest, 1957).
It has similar structures and intermolecular hydrogen bonding patterns to C15H13N3O4 and C16H15N3O5 (Nesterov & Viltchinskaia, 2001).
Safety And Hazards
Ethyl 2-cyano-2-(2-nitrophenyl)acetate is associated with several safety hazards. It is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQARWTQZEZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372919 | |
| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
CAS RN |
65548-02-9 | |
| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

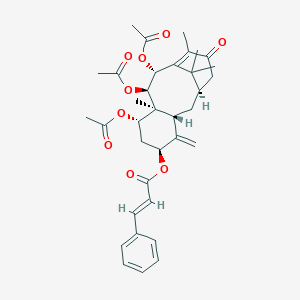
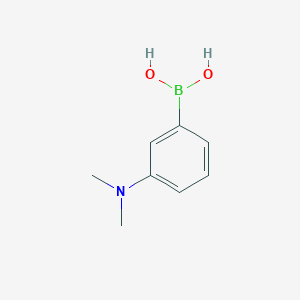
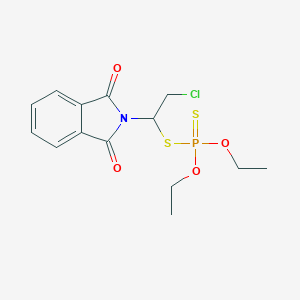
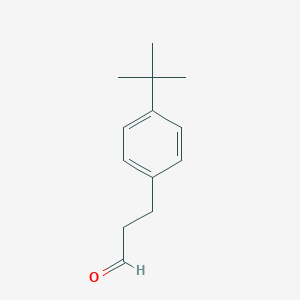
![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
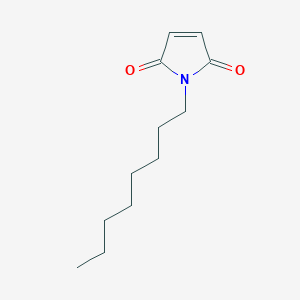
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
